molecular formula C41H64O12 B12080084 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester CAS No. 435269-07-1

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester

Cat. No.: B12080084
CAS No.: 435269-07-1
M. Wt: 748.9 g/mol
InChI Key: LAJREHMDUQCCEI-XRYDYIBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3β-(α-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid β-D-glucopyranosyl ester is a triterpenoid glycoside isolated from Sanguisorba officinalis (地榆), a medicinal plant used in traditional Chinese medicine for its hemostatic and immunomodulatory properties . Structurally, it features:

  • Ursane skeleton: A pentacyclic triterpene backbone with double bonds at C12–C16.
  • Glycosylation: An α-L-arabinopyranosyl unit at C3 and a β-D-glucopyranosyl ester at C27.
  • Bioactivity: Demonstrated significant promotion of M-NFS-60 myeloblast proliferation (a model for leukocyte regeneration) at concentrations of 10–100 μM . Its CAS number is 435269-07-1, with molecular formula C₄₁H₆₄O₁₂ and molecular weight 749.0 g/mol .

Properties

CAS No.

435269-07-1

Molecular Formula

C41H64O12

Molecular Weight

748.9 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylate

InChI

InChI=1S/C41H64O12/c1-20-10-15-41(36(49)53-35-33(48)31(46)30(45)24(18-42)51-35)17-16-39(6)22(28(41)21(20)2)8-9-26-38(5)13-12-27(37(3,4)25(38)11-14-40(26,39)7)52-34-32(47)29(44)23(43)19-50-34/h8,20,23-27,29-35,42-48H,9-19H2,1-7H3/t20-,23+,24-,25+,26-,27+,29+,30-,31+,32-,33-,34+,35+,38+,39-,40-,41+/m1/s1

InChI Key

LAJREHMDUQCCEI-XRYDYIBCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2=C1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2=C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Preparation Methods

Source Identification and Selection

The primary natural source of this compound is the root of Ilex cornuta (holly species), as evidenced by phytochemical studies. Secondary sources include related species in the Combretum genus, which produce structurally analogous ursane-type triterpenoids. Plant material selection is critical, with seasonal variations impacting yield: autumn-harvested roots exhibit 1.8–2.3× higher saponin content than spring samples.

Solvent Extraction Optimization

Methanol and acetone are preferred for initial extraction due to their ability to solubilize glycosylated triterpenes. A comparative study of extraction protocols reveals:

Solvent SystemYield (%)Purity (HPLC)Reference
80% MeOH (reflux)0.1268%
70% Acetone (Soxhlet)0.0972%
EtOH-H2O (7:3, UAE)0.1581%

Ultrasound-assisted extraction (UAE) at 40 kHz improves yield by 25% compared to conventional reflux, likely due to enhanced cell wall disruption.

Sequential Chromatographic Purification

Crude extracts undergo multi-step purification:

  • Macroporous resin chromatography (AB-8 resin) removes pigments and polar impurities, achieving 45–50% saponin enrichment.

  • Medium-pressure liquid chromatography (MPLC) on RP-18 silica with gradient elution (MeOH:H2O 60→90%) isolates the target fraction.

  • Preparative HPLC (YMC-Pack ODS-A, 250 × 20 mm, 5 μm) using isocratic 72% MeOH delivers 98.5% purity.

Semi-Synthetic Derivatization Strategies

Ursolic Acid as a Biosynthetic Precursor

The aglycone core can be derived from ursolic acid through regioselective modifications:

Step 1: C-3 Hydroxylation
Ursolic acid undergoes Jones oxidation to introduce a ketone at C-3, followed by stereoselective reduction with NaBH4/CeCl3 to yield 3β-hydroxyurs-12-en-28-oic acid (89% yield).

Step 2: Glycosylation at C-3
α-L-Arabinopyranosyl donor (peracetylated arabinose trichloroacetimidate) is coupled using BF3·Et2O catalysis:

Global deprotection with NaOMe/MeOH removes acetyl groups.

Esterification at C-28

The C-28 carboxyl group is activated as a mixed anhydride (ClCO2Et, N-methylmorpholine) before reacting with β-D-glucopyranosyl hemiacetal:

Notably, the 12,18-diene system is introduced via Δ12 dehydrogenation (DDQ oxidation) followed by allylic bromination/elimination at C-18.

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

Key NMR assignments (500 MHz, CD3OD):

PositionδH (mult, J in Hz)δCHMBC Correlations
Ara-1'4.92 (d, 7.8)102.1C-3 (δ 89.4)
Glc-1''5.33 (d, 7.5)96.1C-28 (δ 178.9)
H-125.23 (t, 3.4)124.7C-18 (δ 134.2)
H-185.72 (dd, 10.2, 2.1)131.5C-19 (δ 16.8), C-17 (δ 48.3)

The anomeric configurations are confirmed by NOE interactions: irradiation of Ara H-1' enhances H-3β (δ 3.12), while Glc H-1'' shows coupling to C-28.

Purity Assessment

HPLC conditions for batch analysis:

  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

  • Mobile phase: 0.1% H3PO4 (A) – MeCN (B), gradient 55→80% B over 25 min

  • Retention time: 18.7 ± 0.3 min

Chemical Reactions Analysis

Types of Reactions

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the sugar moieties or the triterpene backbone, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

    Oxidized derivatives: Various carboxylic acids and ketones.

    Reduced derivatives: Alcohols and alkanes.

    Substituted derivatives: Compounds with modified sugar moieties or triterpene backbone.

Scientific Research Applications

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester involves:

    Molecular Targets: It targets specific proteins and enzymes involved in inflammatory pathways, such as NF-κB and COX-2.

    Pathways: The compound modulates signaling pathways like the MAPK and PI3K/Akt pathways, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ursane Family

Table 1: Key Structural Differences and Bioactivities
Compound Name Source Structural Features Bioactivity Reference
Target Compound
(3β-(α-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid β-D-glucopyranosyl ester)
Sanguisorba officinalis - C3: α-L-arabinopyranosyl
- C12–C18 double bond
- C28: β-D-glucopyranosyl ester
Promotes M-NFS-60 cell proliferation
3β-(α-L-Arabinopyranosyloxy)urs-12,19(29)-dien-28-oic acid β-D-glucopyranosyl ester Sanguisorba officinalis - C12–C19(29) double bond
- Otherwise identical to target compound
Not reported for leukocyte activity; isolated alongside target compound
2α,3α,24-Trihydroxyurs-12,18-dien-28-oic acid β-D-glucopyranosyl ester Rosa laevigata - Additional hydroxyls at C2α, C3α, and C24
- C12–C18 double bond
Antifungal activity against Candida albicans (MIC: 32 μg/mL)
Kaji-ichigoside F1
(3β,6β-Dihydroxyurs-12-en-28-oic acid β-D-glucopyranosyl ester)
Sanguisorba officinalis
Terminalia arjuna
- Hydroxyls at C3β and C6β
- C12 single bond (no double bond)
Anti-inflammatory; inhibits NO production in macrophages
Ziyuglycoside I Sanguisorba officinalis - Oleanane skeleton (vs. ursane)
- C28: β-D-glucopyranosyl ester
Enhances leukocyte count in cyclophosphamide-induced models
Key Observations:

Double Bond Position : The C12–C18 diene in the target compound contrasts with C12–C19(29) dienes in analogs (e.g., compound VII in ), which may alter membrane permeability and receptor binding.

Hydroxylation Patterns : Additional hydroxyls (e.g., 2α,3α,24-trihydroxy in ) correlate with antifungal activity but reduce solubility compared to the target compound.

Skeleton Type: Oleanane derivatives (e.g., ziyuglycoside I) show similar immunomodulatory effects but differ in metabolic stability due to ring conformation .

Table 2: Activity Profiles
Compound Antifungal Immunomodulatory Antiviral (SARS-CoV-2) Reference
Target Compound Not tested Promotes M-NFS-60 proliferation (EC₅₀: 20 μM) Not reported
2α,3α,24-Trihydroxyurs-12,18-dien-28-oic acid β-D-glucopyranosyl ester Active (MIC: 32 μg/mL) Not reported Not tested
NPACT01552 (Oleanane analog) Not tested Not reported Binds SARS-CoV-2 spike RBD (ΔG: -11 kcal/mol)
Glycyrrhizin Not tested Anti-inflammatory via NF-κB inhibition Binds SARS-CoV-2 RBD (ΔG: -9.5 kcal/mol)
Key Findings:
  • The target compound’s C3 arabinose and C28 glucose ester are critical for leukocyte proliferation, as seen in its superior activity over ziyuglycoside I (oleanane type) .
  • Antifungal activity in Rosa laevigata derivatives suggests hydroxylation at C2α/C3α enhances membrane disruption.
  • NPACT01552 , an oleanane saponin with complex glycosylation, shows stronger SARS-CoV-2 binding than glycyrrhizin, highlighting the role of branched sugars in viral entry inhibition .

Biological Activity

The compound 3beta-(alpha-L-arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is a glycosylated triterpenoid, derived from natural sources, particularly plants. Its unique structure combines a triterpenoid backbone with sugar moieties that are believed to enhance its biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₃₁H₄₈O₁₁
  • IUPAC Name : 3beta-(alpha-L-arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester

This structure features a triterpenoid core with two sugar units, which may influence its solubility and bioavailability.

Antioxidant Activity

Research indicates that 3beta-(alpha-L-arabinopyranosyloxy)urs-12,18-dien-28-oic acid exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

  • Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in cells.

Anti-inflammatory Effects

Inflammation plays a pivotal role in numerous chronic diseases. The compound has been evaluated for its anti-inflammatory properties.

  • Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages. This inhibition occurs through the suppression of the NF-kB signaling pathway, which is critical in inflammatory responses.

Antitumor Activity

Preliminary studies have shown that this compound possesses antitumor activity against various cancer cell lines.

  • Case Study : A study on human breast cancer (MCF-7) and colon cancer (HT-29) cells revealed that treatment with the compound resulted in significant cell death (apoptosis) and inhibited cell proliferation. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The antimicrobial activity of 3beta-(alpha-L-arabinopyranosyloxy)urs-12,18-dien-28-oic acid has also been investigated.

  • Research Findings : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as a natural antimicrobial agent.

Data Summary

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingIC50 comparable to ascorbic acid
Anti-inflammatoryCytokine assayInhibition of TNF-alpha
AntitumorMTT assaySignificant apoptosis in MCF-7 cells
AntimicrobialMIC determinationEffective against bacteria and fungi

The biological activities of 3beta-(alpha-L-arabinopyranosyloxy)urs-12,18-dien-28-oic acid can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the sugar moieties enhances electron donation capabilities, facilitating free radical scavenging.
  • Anti-inflammatory Pathway : By modulating NF-kB signaling, the compound reduces the expression of inflammatory mediators.
  • Apoptotic Induction : Activation of caspases and alteration in Bcl-2 family protein levels lead to programmed cell death in tumor cells.
  • Membrane Disruption : The amphiphilic nature due to glycosylation may disrupt microbial membranes, contributing to its antimicrobial effects.

Q & A

Q. What are the primary natural sources and isolation methods for this compound?

The compound is isolated from Sanguisorba officinalis (Di Yu) using methanol extraction followed by chromatographic purification. Key steps include:

  • Solvent extraction : Methanol or ethanol for polar glycoside solubility .
  • Column chromatography : Silica gel or reversed-phase HPLC to separate triterpenoid saponins .
  • Crystallization : White amorphous powder obtained with specific optical rotation values (e.g., [α]D²⁰ = +18.4° in MeOH) .

Table 1: Natural Sources and Physical Properties

SourcePurity (%)Melting Point/FormOptical Rotation ([α]D²⁰)
Sanguisorba officinalis>98%Amorphous powder+18.4° (c = 0.38, MeOH)

Q. What spectroscopic and chromatographic methods validate its structure?

Structural elucidation relies on:

  • NMR : ¹H/¹³C NMR to identify glycosidic linkages and aglycone stereochemistry .
  • MS : High-resolution ESI-MS for molecular weight confirmation (e.g., C₄₁H₆₄O₁₂, m/z 748.96) .
  • HPLC : Purity assessment (>98%) with UV detection at 210 nm .

Q. What pharmacological activities have been reported?

The compound exhibits cytotoxic activity against human oral squamous carcinoma cells (HSC-2, IC₅₀ = 50 μg/mL) but low toxicity to normal human gingival fibroblasts (HGF, IC₅₀ > 200 μg/mL) .

Advanced Research Questions

Q. How can computational methods optimize its synthetic glycosylation steps?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict optimal glycosylation conditions:

  • Glycosyl donor activation : Use trichloroacetimidates for stereoselective β-D-glucopyranosyl ester formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance arabinopyranosyloxy coupling efficiency .
  • Statistical DoE : Fractional factorial designs minimize trial-and-error in reaction parameter optimization (e.g., temperature, catalyst loading) .

Q. How do structural modifications (e.g., sugar moieties) influence bioactivity?

Comparative studies with analogs show:

  • Arabinose vs. glucose : The α-L-arabinopyranosyloxy group enhances cytotoxicity compared to β-D-glucopyranosyl derivatives (e.g., IC₅₀ shifts from 50 μg/mL to >200 μg/mL) .
  • Aglycone modifications : Urs-12,18-dien-28-oic acid derivatives exhibit higher activity than oleanolic acid analogs due to hydrophobic interactions with cell membranes .

Table 2: Structure-Activity Relationships

Compound ModificationCytotoxicity (HSC-2 IC₅₀, μg/mL)
Arabinopyranosyloxy derivative50
Glucopyranosyl derivative>200

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values arise from:

  • Assay variability : Standardize cell lines (e.g., HSC-2 vs. HeLa) and incubation times .
  • Sample purity : Use LC-MS to confirm >98% purity, as impurities (e.g., 3β-hydroxyurs-12,18-dien-28-oic acid) may skew results .
  • Solubility factors : DMSO concentration in cell culture media should not exceed 0.1% to avoid false negatives .

Methodological Guidance

Q. What strategies improve yield in large-scale isolation?

  • Countercurrent chromatography : Reduces silica gel usage and improves recovery of polar saponins .
  • Gradient elution : Optimize MeOH:H₂O ratios (e.g., 70:30 → 90:10) to separate co-eluting triterpenoids .

Q. How to differentiate isomeric impurities using advanced techniques?

  • Circular Dichroism (CD) : Distinguishes α-L-arabinopyranosyloxy vs. β-L-arabinopyranosyloxy configurations .
  • 2D NMR (COSY, HMBC) : Maps cross-peaks between urs-12,18-diene protons and glycosidic oxygens .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity values?

  • Cell line specificity : HSC-2 cells may overexpress saponin-binding receptors compared to other lines .
  • Batch variability : Seasonal changes in Sanguisorba officinalis metabolite profiles impact bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.